molecular formula C15H17BrN2O3S2 B7518321 N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide

N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide

Katalognummer B7518321
Molekulargewicht: 417.3 g/mol
InChI-Schlüssel: IWWAQTRHPDXMKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide, also known as BVT.2733, is a small molecule that has been synthesized for scientific research purposes. It belongs to the class of sulfonylurea compounds and has been found to have potential therapeutic applications in various diseases.2733.

Wirkmechanismus

The mechanism of action of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide is not fully understood. However, it has been found to inhibit the activity of the enzyme sulfonylurea receptor 1 (SUR1), which is involved in the regulation of insulin secretion. By inhibiting the activity of SUR1, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been found to increase insulin sensitivity and reduce blood glucose levels. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LO), which is involved in the production of leukotrienes. By inhibiting the activity of 5-LO, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been found to reduce inflammation.
Biochemical and Physiological Effects:
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been found to have several biochemical and physiological effects. It has been found to increase insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has also been found to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. In addition, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been found to inhibit the growth of cancer cells in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide in lab experiments include its relatively simple synthesis method, its potential therapeutic applications in various diseases, and its ability to inhibit the activity of SUR1 and 5-LO. However, the limitations of using N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for research on N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide. One direction is to investigate its potential in the treatment of other inflammatory conditions, such as asthma and multiple sclerosis. Another direction is to investigate its potential in the treatment of other types of cancer. Further research is also needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide involves several steps. The first step involves the preparation of 5-bromothiophene-2-sulfonyl chloride, which is then reacted with N-(2-ethylphenyl)-N-methylglycine to form the intermediate compound. The intermediate compound is then treated with triethylamine to obtain the final product, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide. The synthesis of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been reported in several research articles and has been found to be a reliable method for obtaining the compound.

Wissenschaftliche Forschungsanwendungen

N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been found to have potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been investigated for its potential in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has also been found to have antidiabetic properties and has been studied for its potential in the treatment of type 2 diabetes. In addition, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been investigated for its potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

Eigenschaften

IUPAC Name

2-[(5-bromothiophen-2-yl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3S2/c1-3-11-6-4-5-7-12(11)17-14(19)10-18(2)23(20,21)15-9-8-13(16)22-15/h4-9H,3,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWAQTRHPDXMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethylphenyl)-2-(N-methyl5-bromothiophene-2-sulfonamido)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.